1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of both chloro and methoxy groups on the phenyl ring, along with diethyl substitution, makes it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2,6-diethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized derivatives (quinones)
- Reduced amine derivatives
- Substituted phenyl derivatives
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry studies.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets. The presence of the chloro and methoxy groups may facilitate binding to certain enzymes or receptors, modulating their activity. The urea linkage can also play a role in hydrogen bonding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-2,6-dimethylpyridin-4-one: This compound shares the chloro and methoxy substitution pattern but differs in the core structure and substitution pattern on the phenyl ring.
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-dimethylphenyl)urea: Similar in structure but with different alkyl substitutions, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-4-12-7-6-8-13(5-2)17(12)21-18(22)20-15-11-14(19)9-10-16(15)23-3/h6-11H,4-5H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNDSWJNUZULKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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